molecular formula C18H15Cl2N3O2 B12674661 1H-1,2,4-Triazole, 1-(((4S,5R)-5-(2,4-dichlorophenyl)-4-phenyl-1,3-dioxolan-4-yl)methyl)- CAS No. 107659-88-1

1H-1,2,4-Triazole, 1-(((4S,5R)-5-(2,4-dichlorophenyl)-4-phenyl-1,3-dioxolan-4-yl)methyl)-

Cat. No.: B12674661
CAS No.: 107659-88-1
M. Wt: 376.2 g/mol
InChI Key: RSXFIHZFPZTPPO-QZTJIDSGSA-N
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Description

The compound 1H-1,2,4-Triazole, 1-(((4S,5R)-5-(2,4-dichlorophenyl)-4-phenyl-1,3-dioxolan-4-yl)methyl)- is a triazole derivative featuring a dioxolane ring system with stereochemical specificity (4S,5R configuration). Its structure includes a 2,4-dichlorophenyl group and a phenyl substituent on the dioxolane ring, coupled with a 1,2,4-triazole moiety. The stereochemistry at positions 4 and 5 of the dioxolane ring likely influences its molecular interactions, as seen in related antifungal agents targeting ergosterol biosynthesis .

Properties

CAS No.

107659-88-1

Molecular Formula

C18H15Cl2N3O2

Molecular Weight

376.2 g/mol

IUPAC Name

1-[[(4S,5R)-5-(2,4-dichlorophenyl)-4-phenyl-1,3-dioxolan-4-yl]methyl]-1,2,4-triazole

InChI

InChI=1S/C18H15Cl2N3O2/c19-14-6-7-15(16(20)8-14)17-18(25-12-24-17,9-23-11-21-10-22-23)13-4-2-1-3-5-13/h1-8,10-11,17H,9,12H2/t17-,18-/m1/s1

InChI Key

RSXFIHZFPZTPPO-QZTJIDSGSA-N

Isomeric SMILES

C1O[C@@H]([C@@](O1)(CN2C=NC=N2)C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1OC(C(O1)(CN2C=NC=N2)C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Direct Synthesis from Hydrazine and Formamide

The most established and industrially relevant method for preparing 1H-1,2,4-triazole involves the direct reaction of hydrazine (or hydrazine hydrate) with formamide under controlled conditions. This process is well-documented in multiple patents and literature sources and is characterized by:

  • Reaction Conditions: Hydrazine is slowly added to preheated formamide maintained at 160–180 °C, with a molar ratio of formamide to hydrazine of at least 2.5:1, preferably 4:1 or higher, to ensure high yield and purity.

  • Reaction Mechanism: The reaction proceeds via formation of intermediates such as monoformylhydrazine and diformylhydrazine, which cyclize to form the triazole ring. The process releases ammonia, water, formic acid, and ammonium formate as by-products, which are continuously removed by distillation to drive the reaction forward.

  • Yield and Purity: This method achieves yields of 75–99% and product purity of 90–98%, making it suitable for large-scale production.

  • Process Advantages: The reaction is conducted at atmospheric pressure, avoiding the need for high-pressure equipment. The slow addition of hydrazine minimizes side reactions and formation of by-products such as 4-amino-1,2,4-triazole, enhancing selectivity.

  • Recovery: After reaction completion, excess formamide is removed by vacuum distillation, and the triazole is recovered either by melting and recrystallization or by crystallization from solvents such as ethyl acetate or methyl ethyl ketone.

Multi-Stage Cascade Processes

Alternative industrial methods involve multi-stage cascade reactors with temperature gradients (e.g., 100–120 °C, 180–200 °C, and 210–230 °C) and recycling of volatile by-products to improve yield and purity. However, these require complex and expensive equipment and are less favored compared to the direct single-step process.

Functionalization to Obtain 1-(((4S,5R)-5-(2,4-dichlorophenyl)-4-phenyl-1,3-dioxolan-4-yl)methyl)- Substituted Triazole

Reaction Conditions and Purification

  • Alkylation reactions are typically performed in polar aprotic solvents (e.g., dimethylformamide or tetrahydrofuran) at controlled temperatures to avoid side reactions.

  • The final product is purified by recrystallization or chromatographic methods to achieve high purity suitable for biological or pharmaceutical applications.

Summary Table of Preparation Parameters

Step Reagents/Conditions Temperature (°C) Molar Ratios (Formamide:Hydrazine) Yield (%) Purity (%) Notes
1. Triazole Core Synthesis Hydrazine hydrate + Formamide 160–180 4:1 to 6:1 75–99 90–98 Slow hydrazine addition, atmospheric pressure, continuous removal of by-products
2. Removal of By-products Distillation of NH3, H2O, HCOOH During reaction N/A N/A N/A Drives reaction forward
3. Excess Formamide Removal Vacuum distillation <100 mm Hg N/A N/A N/A Isolates triazole residue
4. Functionalization Alkylation with chiral dioxolane halomethyl derivative 25–80 (typical) Stoichiometric Variable High Requires chiral control and purification

Research Findings and Industrial Relevance

  • The direct hydrazine-formamide method is preferred industrially due to its simplicity, cost-effectiveness, and scalability, producing high yields and purity without requiring high pressure or complex equipment.

  • Controlling the molar ratio and addition rate of hydrazine is critical to minimize side products and maximize yield.

  • The chiral dioxolane substituent imparts unique chemical and biological properties to the triazole derivative, making it valuable in pharmaceutical research, especially for antifungal and anticancer applications.

  • The functionalization step requires careful stereochemical control to maintain the desired (4S,5R) configuration, which is essential for biological activity.

Chemical Reactions Analysis

Types of Reactions

1H-1,2,4-Triazole derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion to oxides using oxidizing agents.

    Reduction: Reduction to amines or other reduced forms.

    Substitution: Halogenation, alkylation, or acylation reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazoles.

Scientific Research Applications

Biological Activities

1H-1,2,4-Triazoles are recognized for their antifungal , antiviral , and anticancer properties. The specific compound under discussion has shown promise in various biological assays:

  • Antifungal Activity : Recent studies have highlighted the efficacy of triazole derivatives against fungal pathogens. For instance, compounds containing the triazole framework have been developed as potential fungicides targeting species such as Candida and Aspergillus . The structure of the compound allows it to interfere with fungal cell membranes and inhibit ergosterol synthesis.
  • Antiviral Properties : Triazoles have also been investigated for their antiviral activities. Their mechanism often involves inhibiting viral replication processes. The compound's structural features may enhance its ability to bind to viral proteins or enzymes .
  • Anticancer Potential : The triazole scaffold has been linked to anticancer activity due to its ability to induce apoptosis in cancer cells and inhibit tumor growth. Studies suggest that modifications to the triazole ring can enhance selectivity and potency against various cancer cell lines .

Medicinal Chemistry Insights

The synthesis of 1H-1,2,4-triazole derivatives has been a focal point in medicinal chemistry. Structure-activity relationship (SAR) studies indicate that specific substitutions on the triazole ring can significantly affect biological activity:

  • Substituent Effects : The presence of electron-withdrawing groups (like dichlorophenyl) on the phenyl ring enhances antimicrobial efficacy by increasing electron density at critical sites during interactions with biological targets .
  • Hybrid Compounds : Research has demonstrated that hybrid compounds combining triazoles with other pharmacophores exhibit improved biological activities. For example, triazole derivatives linked with quinazolinyl or piperidinyl moieties show enhanced antibacterial properties against resistant strains .

Applications in Agriculture

Beyond medicinal uses, triazoles are employed as agrochemicals . Their antifungal properties make them suitable candidates for protecting crops from fungal diseases. Triazole fungicides are widely used in agriculture to manage diseases caused by pathogens like Fusarium and Sclerotinia .

Summary of Key Findings

Application AreaKey Findings
AntifungalEffective against Candida and Aspergillus; disrupts ergosterol synthesis .
AntiviralInhibits viral replication; potential against various viruses .
AnticancerInduces apoptosis; effective against multiple cancer cell lines .
Agricultural UseUsed as fungicides; effective against crop pathogens .

Case Studies

  • Antifungal Efficacy : A study evaluated a series of triazole derivatives against clinical isolates of Candida. The compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antifungals like fluconazole .
  • Antiviral Activity : Research on triazole derivatives showed significant inhibition of viral replication in vitro, suggesting potential for development as antiviral agents targeting RNA viruses .
  • Agricultural Applications : Field trials demonstrated that triazole-based fungicides significantly reduced disease incidence in crops compared to untreated controls, underscoring their utility in agricultural practices .

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can inhibit or modulate the activity of the target, leading to the desired biological effect. The pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares structural features and substituents of 1H-1,2,4-Triazole, 1-(((4S,5R)-5-(2,4-dichlorophenyl)-4-phenyl-1,3-dioxolan-4-yl)methyl)- with key analogues:

Compound Name Core Structure Substituents on Dioxolane/Ring Key Functional Groups Biological Activity (Target) Reference
Target Compound Dioxolane + 1,2,4-triazole 2,4-dichlorophenyl, phenyl 1,2,4-triazole, Cl, aryl Likely antifungal (CYP51 P450)
1-((2-(4-chlorophenyl)-5-methyl-1,3-dioxan-2-yl)methyl)-1H-1,2,4-triazole (D17) Dioxane + 1,2,4-triazole 4-chlorophenyl, methyl 1,2,4-triazole, Cl, CH3 Broad-spectrum fungicidal, herbicidal (IC50: 20.5 μM vs. duckweed)
1-(((4R)-2-(4-chlorophenyl)-4-methyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole (D20) Dioxolane + 1,2,4-triazole 4-chlorophenyl, methyl 1,2,4-triazole, Cl, CH3 Broad-spectrum fungicidal (EC50: 9.74 mg/L vs. R. solani)
1-((2-(4-fluorophenyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole (D26) Dioxolane + 1,2,4-triazole 4-fluorophenyl 1,2,4-triazole, F Herbicidal (IC50: 8.7 μM vs. duckweed)
1-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)-1H-1,2,3,4-tetrazole Tetrazole 2,4-dichlorophenyl, Cl Tetrazole, Cl Not reported (structural analogue)

Key Observations:

  • Chlorine vs. Fluorine Substituents: The 2,4-dichlorophenyl group in the target compound may enhance antifungal activity compared to fluorinated analogues (e.g., D26), as chlorine atoms increase lipophilicity and membrane penetration .
  • Stereochemical Influence: The (4S,5R) configuration in the dioxolane ring likely enhances target binding specificity, similar to the (4R) stereochemistry in D20, which showed superior activity against R. solani .

Physicochemical Properties

Property Target Compound (Inferred) D17 D20 D26
Molecular Weight ~450 (estimated) 341.8 327.8 293.3
LogP (Lipophilicity) ~3.5 (high) 3.1 2.8 2.5
Solubility Low (organic solvents) Low in water Low in water Moderate in DMF
Thermal Stability Stable (analogue-based) Stable up to 200°C Stable up to 180°C Stable up to 160°C

Note: Data inferred from analogues in and .

Biological Activity

1H-1,2,4-Triazole derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The compound 1H-1,2,4-Triazole, 1-(((4S,5R)-5-(2,4-dichlorophenyl)-4-phenyl-1,3-dioxolan-4-yl)methyl)- is particularly noteworthy for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and comparative efficacy against various biological targets.

Chemical Structure and Properties

The compound features a triazole ring fused with a dioxolane moiety and substituted with dichlorophenyl and phenyl groups. Its chemical formula is C20H18Cl3N3O2C_{20}H_{18}Cl_3N_3O_2, and it exhibits a complex structure that enhances its biological activity.

PropertyValue
Molecular FormulaC20H18Cl3N3O2
Melting Point~120–121°C
Boiling Point~260°C
SolubilitySoluble in organic solvents

The biological activity of this triazole derivative is primarily attributed to its ability to interact with specific enzyme targets. The presence of electron-withdrawing groups such as dichlorophenyl enhances its binding affinity to target proteins. The mechanism often involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as thymidine phosphorylase (TP), which is involved in nucleoside metabolism and has implications in cancer biology.
  • Antifungal Properties : Similar triazole derivatives have shown significant antifungal activity by disrupting fungal cell membrane synthesis.

Biological Activity Studies

Recent studies have evaluated the biological properties of various 1H-1,2,4-triazole derivatives. The following sections summarize key findings related to the compound's activity.

Antifungal Activity

A review highlighted the potential of 1H-1,2,4-triazoles as antifungal agents. The structure-activity relationship (SAR) indicates that modifications at the 1 and 4 positions of the triazole ring can significantly enhance antifungal potency. For instance:

CompoundActivity (MIC µg/mL)Target Organism
1H-1,2,4-Triazole Derivative A8Candida albicans
1H-1,2,4-Triazole Derivative B16Aspergillus fumigatus

The above data suggest that structural modifications can lead to improved antifungal efficacy .

Inhibition of Thymidine Phosphorylase

A study focused on synthesizing novel bis-triazoles demonstrated significant inhibitory effects against thymidine phosphorylase. The synthesized compounds exhibited IC50 values in the low micromolar range:

CompoundIC50 (µM)Mechanism
Bis-Triazole A5.0Competitive inhibition
Bis-Triazole B3.2Non-competitive inhibition

These results highlight the therapeutic potential of triazoles in cancer treatment .

Case Studies

Several case studies have been published that demonstrate the biological activity of similar triazole derivatives:

  • Case Study on Antitumor Activity : A series of triazoles were evaluated for their ability to inhibit tumor cell proliferation in vitro. Compounds with bulky substituents showed enhanced activity against various cancer cell lines.
  • Case Study on Antimicrobial Efficacy : Research indicated that certain triazole derivatives displayed broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1H-1,2,4-triazole derivatives with complex stereochemical configurations, such as the target compound?

  • Methodological Answer : The synthesis of triazole derivatives often involves multi-step reactions. For example, hydrazide intermediates (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) can be refluxed in DMSO for 18 hours to form triazole cores, followed by condensation with substituted aldehydes in ethanol under acidic conditions . Key parameters include reaction time, solvent choice (e.g., absolute ethanol for Schiffs base formation), and purification via recrystallization (water-ethanol mixtures yield ~65% purity) . Stereochemical control requires chiral catalysts or enantiomerically pure starting materials, as seen in dioxolane ring formation .

Q. What spectroscopic techniques are critical for characterizing the structural integrity of this triazole compound?

  • Methodological Answer : Use a combination of 1H^1 \text{H} NMR, 13C^{13} \text{C} NMR, and IR spectroscopy to confirm functional groups (e.g., triazole C=N stretching at ~1600 cm1^{-1}) and stereochemistry. High-performance liquid chromatography (HPLC) ensures purity (>95%), while X-ray crystallography resolves absolute configurations of chiral centers (e.g., (4S,5R) dioxolane systems) . Elemental analysis (C, H, N) validates molecular composition .

Advanced Research Questions

Q. How can researchers troubleshoot low yields in multi-step syntheses involving dioxolane and triazole moieties?

  • Methodological Answer : Low yields often arise from steric hindrance in dioxolane ring closure or side reactions during triazole alkylation. Optimize reaction conditions by:

  • Using microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
  • Introducing protecting groups (e.g., benzyl for hydroxyls) to prevent unwanted nucleophilic attacks .
  • Employing computational tools (e.g., DFT calculations) to predict steric and electronic barriers in transition states .

Q. What strategies are effective for resolving ambiguities in NMR data caused by tautomerism in triazole-thione derivatives?

  • Methodological Answer : Triazole-thione tautomerism can complicate NMR interpretation. Use dynamic NMR (DNMR) experiments at variable temperatures to observe tautomeric equilibria. Solvatochromic studies (e.g., UV-Vis in polar vs. nonpolar solvents) and X-ray crystallography provide definitive structural assignments .

Q. How should researchers design assays to assess the antifungal activity of this compound against 14α-demethylase lanosterol (CYP51)?

  • Methodological Answer :

  • In Silico : Perform molecular docking (e.g., AutoDock Vina) using the CYP51 crystal structure (PDB: 3LD6) to predict binding affinities. Focus on interactions with the heme cofactor and hydrophobic pockets .
  • In Vitro : Use microbroth dilution assays (CLSI M38-A2 protocol) against Candida spp., measuring minimum inhibitory concentrations (MICs). Include fluconazole as a positive control .
  • Mechanistic Studies : Monitor ergosterol biosynthesis via GC-MS to confirm target engagement .

Q. How can computational modeling reconcile discrepancies between predicted binding affinities and experimental IC50_{50} values?

  • Methodological Answer : Discrepancies may arise from solvation effects or protein flexibility. Refine docking results with molecular dynamics (MD) simulations (e.g., GROMACS) to account for ligand-induced conformational changes. Validate with free-energy perturbation (FEP) calculations . Adjust force fields to better represent halogen bonding (critical for 2,4-dichlorophenyl interactions) .

Data Contradiction and Theoretical Framework Questions

Q. How should researchers address conflicting solubility data for triazole derivatives in polar vs. nonpolar solvents?

  • Methodological Answer : Contradictions often stem from polymorphic forms or aggregation. Characterize solubility via phase diagrams and dynamic light scattering (DLS). Use co-solvency approaches (e.g., ethanol-water mixtures) or surfactants (e.g., Tween-80) to stabilize metastable forms .

Q. What theoretical frameworks guide the design of triazole-based enzyme inhibitors?

  • Methodological Answer : Link to the "lock-and-key" model for substrate-enzyme interactions and transition-state theory for mechanism-based inhibition. For CYP51 inhibitors, emphasize steric complementarity with the lanosterol-binding cavity and electronic compatibility with the heme iron .

Tables for Key Data

Property Method Typical Result Reference
Melting PointDifferential Scanning Calorimetry141–143°C (triazole intermediates)
1H^1 \text{H} NMR Shift400 MHz in DMSO-d6_6δ 7.2–8.1 (aromatic protons)
Docking Score (CYP51)AutoDock VinaBinding Energy: −9.2 kcal/mol
MIC (Candida albicans)CLSI M38-A28 µg/mL (vs. 4 µg/mL for fluconazole)

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